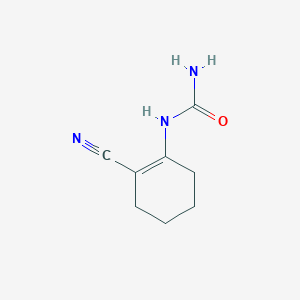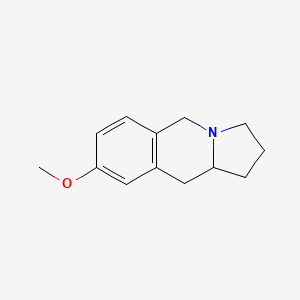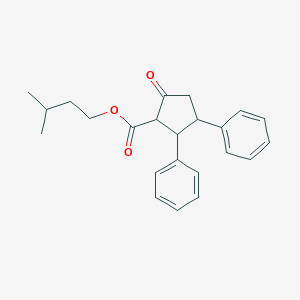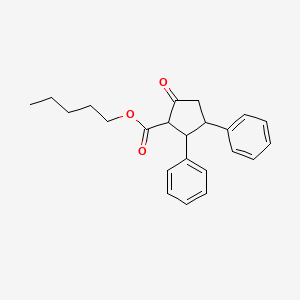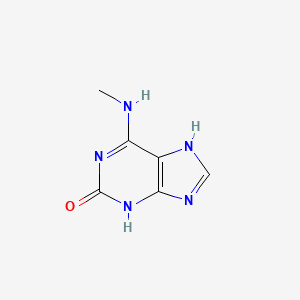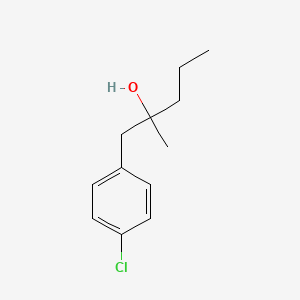
1-(4-Chlorophenyl)-2-methylpentan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-2-methylpentan-2-ol is an organic compound characterized by the presence of a chlorophenyl group attached to a pentanol backbone
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-methylpentan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with 2-methylpentan-2-ol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group undergoing nucleophilic addition to form the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and ensure high efficiency.
化学反応の分析
Types of Reactions: 1-(4-Chlorophenyl)-2-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
1-(4-Chlorophenyl)-2-methylpentan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-2-methylpentan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-(4-Chlorophenyl)-2-methylpentan-2-ol can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-methylbutan-2-ol: Similar structure but with a shorter carbon chain.
1-(4-Chlorophenyl)-2-methylhexan-2-ol: Similar structure but with a longer carbon chain.
1-(4-Chlorophenyl)-2-methylpropan-2-ol: Similar structure but with an even shorter carbon chain.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
1742-37-6 |
|---|---|
分子式 |
C12H17ClO |
分子量 |
212.71 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-methylpentan-2-ol |
InChI |
InChI=1S/C12H17ClO/c1-3-8-12(2,14)9-10-4-6-11(13)7-5-10/h4-7,14H,3,8-9H2,1-2H3 |
InChIキー |
GDZNCTURMMJZFA-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(CC1=CC=C(C=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


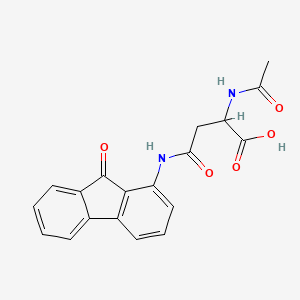
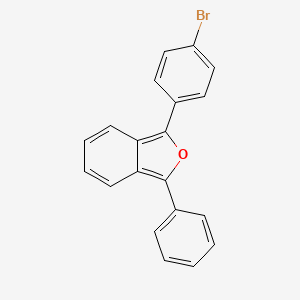
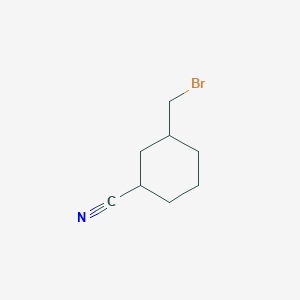
![O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14007911.png)
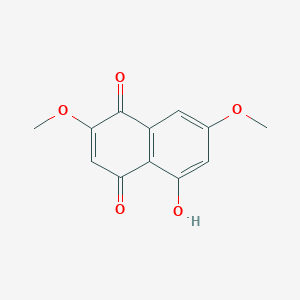
![1-[p-Toluenesulfonamido]-6-chloronaphthalene](/img/structure/B14007929.png)
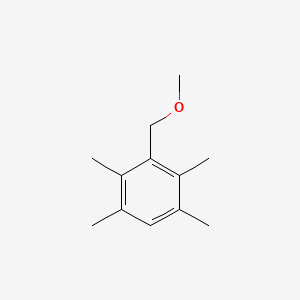
![n-{3-Hydroxy-1-[4-(methylsulfanyl)phenyl]-1-oxopropan-2-yl}acetamide](/img/structure/B14007945.png)
